molecular formula C6H4Na2O8S2 B1586280 Tiron monohydrate CAS No. 270573-71-2

Tiron monohydrate

Cat. No.: B1586280
CAS No.: 270573-71-2
M. Wt: 314.2 g/mol
InChI Key: ISWQCIVKKSOKNN-UHFFFAOYSA-L
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Description

Tiron monohydrate: is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Tiron monohydrate, also known as Sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate, primarily targets reactive oxygen species (ROS) in various cell types . It acts as a potent antioxidant and a superoxide anion scavenger .

Mode of Action

The interaction of this compound with its targets involves the scavenging of superoxide radicals . This compound is often used as a probe for the detection of superoxide radicals . It has been found to interact with superoxide radicals dissolved in water solutions .

Biochemical Pathways

this compound affects the biochemical pathways associated with oxidative stress. It plays a significant role in the modulation of the mitochondrial redox state . It has been found to decrease the levels of hydrogen peroxide (H2O2), malondialdehyde (MDA), and total nitrate/nitrite (NOx), while increasing the total antioxidant capacity (TAC), glutathione (GSH) content, manganese superoxide dismutase (MnSOD), and glutathione peroxidase (GPx) activities .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of this compound’s action involve the reduction of ROS and the alleviation of oxidative stress . It has been found to increase the activity of the electron transport chain (ETC) and mitochondrial aconitase (mt-aconitase), leading to a high level of ATP production . It also restores mitochondrial metal homeostasis .

Biochemical Analysis

Biochemical Properties

Tiron monohydrate plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to chelate metal ions such as iron and manganese, which are crucial in redox reactions. By binding to these metal ions, this compound prevents the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage . Additionally, this compound interacts with enzymes like superoxide dismutase (SOD) and catalase, enhancing their antioxidant activities .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human periosteum-derived cells, this compound has been shown to reduce ROS production, thereby decreasing oxidative stress . It also negatively impacts osteoblastic differentiation by reducing alkaline phosphatase activity and mineralization . In the brain, this compound improves mitochondrial function and enhances antioxidant defenses, protecting neurons from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a potent antioxidant by scavenging superoxide ions and free radicals . This compound also chelates metal ions, preventing them from participating in harmful redox reactions . Furthermore, it modulates the activity of mitochondrial enzymes, enhancing oxidative phosphorylation and ATP production . These actions collectively contribute to the protective effects of this compound against oxidative stress and metal toxicity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is relatively stable under standard storage conditions but can degrade when exposed to strong oxidizing agents . In long-term studies, this compound has been shown to maintain its antioxidant properties, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation and loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits potent antioxidant and neuroprotective effects . At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular functions . It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal metabolism. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activities and promoting the detoxification of ROS . Additionally, this compound affects the metabolism of metal ions, facilitating their excretion and reducing their toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes due to its small size and hydrophilic nature . Once inside the cell, this compound can bind to metal ions and proteins, influencing their localization and activity . It is also distributed to different tissues, including the brain, where it exerts its neuroprotective effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by its interactions with metal ions and proteins. For instance, this compound can bind to mitochondrial enzymes, enhancing their activity and promoting mitochondrial function . This subcellular localization is crucial for its antioxidant and protective effects against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate typically involves the sulfonation of catechol (1,2-dihydroxybenzene) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the formation of the desired disulfonate product .

Industrial Production Methods: In industrial settings, the production of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate may involve large-scale sulfonation reactors where catechol is reacted with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Tiron monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tiron monohydrate is used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum. It acts as a complexing agent in various analytical procedures .

Biology: The compound is used as a superoxide anion scavenger to assess the role of reactive oxygen species in biological processes. It helps in studying oxidative stress and its effects on cellular functions .

Medicine: In medical research, sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate is investigated for its potential to mitigate oxidative damage in tissues. It is used in studies related to radiation exposure and metal toxicity .

Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals. It is also used in the synthesis of polymer electrolyte membranes for electrochemical devices .

Comparison with Similar Compounds

  • Sodium 3,4-dihydroxybenzenesulfonate
  • Sodium 3,5-dihydroxybenzenesulfonate
  • Sodium 4,5-dihydroxybenzene-1,3-disulfonate

Uniqueness: Tiron monohydrate is unique due to its dual hydroxyl and disulfonate groups, which enhance its antioxidant properties and metal-chelating abilities. This makes it particularly effective in applications requiring strong antioxidant activity and metal ion complexation .

Properties

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate
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InChI

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWQCIVKKSOKNN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149-46-2 (parent cpd)
Record name Sodium catechol sulfate
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DSSTOX Substance ID

DTXSID7043950
Record name Tiron
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Molecular Weight

314.2 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS]
Record name Tiron
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CAS No.

149-45-1, 270573-71-2
Record name Sodium catechol sulfate
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Record name 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2)
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Record name Tiron
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Record name Disodium 4,5-dihydroxybenzene-1,3-disulphonate
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Record name Disodium 4,5-dihydroxybenzene-1,3-disulphonate
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Record name TIRON
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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